Tricos-13-enoic acid
Description
Properties
CAS No. |
675839-95-9 |
|---|---|
Molecular Formula |
C23H44O2 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
tricos-13-enoic acid |
InChI |
InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h10-11H,2-9,12-22H2,1H3,(H,24,25) |
InChI Key |
BYQYZXKPHGFZCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Biological Occurrence and Distribution of Tricos 13 Enoic Acid
Natural Sources and Organismal Presence
Tricos-13-enoic acid has been identified in a diverse range of organisms, highlighting its widespread, albeit often minor, presence in the biosphere.
Plant Kingdom
This fatty acid is found in various plants, often as a constituent of seed oils and leaf lipids.
Malania oleifera : The seeds of this plant are a known source of very-long-chain fatty acids. benchchem.com While nervonic acid is the most abundant, tricosenoic acid isomers are also present. nih.govresearchgate.net
Chloroxylon swietenia : this compound has been reported in this plant species. benchchem.comicm.edu.pl
Cecropia adenopus : The leaves of this plant are another natural source of tricosenoic acid. smolecule.com
Table 1: Presence of this compound in Select Plant Species
Animal and Aquatic Organisms
This compound is also a component of the lipid profiles of certain animal and aquatic organisms.
Daphnia magna : This small planktonic crustacean metabolizes long-chain fatty acids, including tricosenoic acid, which are integral to their energy storage and membrane structure. smolecule.complos.orgrsc.orgnih.govoecd.org
Table 2: Presence of this compound in Select Animal and Aquatic Organisms
Microbial Systems
While naturally occurring in the aforementioned organisms, this compound can also be produced through biotechnological approaches.
Genetically Modified Organisms : Microbial fermentation processes utilizing genetically engineered organisms are capable of producing very-long-chain fatty acids like tricosenoic acid. smolecule.commdpi.comnih.govbiorxiv.org For instance, research has explored the production of 2-methylsuccinic acid in Escherichia coli through a pathway involving enoate reductase, an enzyme class relevant to fatty acid synthesis. nih.gov
Tissue and Subcellular Localization of this compound Derivatives
The specific location of this compound and its derivatives within tissues and cells is crucial to its biological function.
Research into the subcellular localization of fatty acids often involves studying their activated forms, such as acyl-CoA derivatives, and their incorporation into complex lipids. For instance, the transport of (14Z)-tricos-14-enoic acid into the cell is mediated by long-chain fatty acid transport proteins. smpdb.ca Once inside, it is converted to its acyl-CoA derivative, (14Z)-tricos-14-enoyl-CoA. smpdb.ca This derivative can then be transported into the mitochondrial matrix for processes like beta-oxidation. smpdb.ca
In plants, the synthesis and modification of fatty acids occur in specific cellular compartments. The endoplasmic reticulum is a key site for fatty acid elongation. oup.com The localization of enzymes involved in lipid metabolism, such as those in the jasmonic acid biosynthesis pathway, is critical and occurs in chloroplasts and peroxisomes. mdpi.com
Within mitochondria, the inner mitochondrial membrane is a key site for lipid-protein interactions that can influence cellular processes. nih.gov The precise localization of fatty acids and their derivatives within these subcellular compartments is an active area of research.
Table 3: Mentioned Compound Names
Biosynthesis and Metabolic Pathways of Tricos 13 Enoic Acid
De Novo Synthesis Pathways
The synthesis of Tricos-13-enoic acid, a C23:1 fatty acid, involves the extension of pre-existing fatty acid chains and the introduction of a double bond. As an odd-chain fatty acid, its synthesis begins with a distinct primer compared to the more common even-chain fatty acids.
The backbone of this compound is constructed through a cyclical process of fatty acid elongation that occurs in the endoplasmic reticulum (ER). nih.govbiomolther.org This process extends shorter fatty acid precursors by adding two-carbon units in each cycle. biomolther.orgresearchgate.net While even-chain fatty acids like oleic acid (18:1) are elongated from an acetyl-CoA primer, the synthesis of an odd-chain fatty acid like this compound requires propionyl-CoA as the initial building block. researchgate.netwikipedia.org
The elongation cycle consists of four sequential enzymatic reactions: biomolther.orgoup.com
Condensation: The cycle begins with the condensation of an acyl-CoA molecule (the growing fatty acid chain) with malonyl-CoA, the two-carbon donor. This rate-limiting step is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). oup.comnih.gov
Reduction: The resulting 3-ketoacyl-CoA intermediate is then reduced to 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase, a reaction that requires NADPH as a cofactor. researchgate.netoup.com
Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA by a 3-hydroxyacyl-CoA dehydratase, forming a trans-2-enoyl-CoA intermediate. biomolther.orgoup.com
Reduction: Finally, the trans-2-enoyl-CoA is reduced by trans-2-enoyl-CoA reductase (TER), using NADPH, to yield an acyl-CoA that is two carbons longer than the starting molecule. oup.com
This newly elongated acyl-CoA can then serve as the substrate for further rounds of elongation until the desired chain length of 23 carbons is achieved. biomolther.org
The position of the double bond in a fatty acid is determined by the action of enzymes called desaturases, which remove hydrogen atoms to create a double bond at a specific location on the hydrocarbon chain. bnl.gov The designation "this compound" indicates a 23-carbon chain with a double bond between carbons 13 and 14.
There are two primary ways this can be achieved:
Desaturation of a Saturated Precursor: A saturated 23-carbon fatty acid (tricosanoic acid) could be synthesized first, followed by the action of a specific desaturase enzyme that introduces a double bond at the C13 position. While mammals possess desaturases like Δ9, Δ6, and Δ5 desaturases, a specific Δ13 desaturase has also been functionally characterized. oup.comnih.gov
Elongation of an Unsaturated Precursor: Alternatively, a shorter monounsaturated fatty acid can be elongated, with the double bond being repositioned relative to the carboxyl end with each two-carbon addition. For example, the elongation of oleic acid (18:1Δ9) produces eicosenoic acid (20:1Δ11) and subsequently docosenoic acid (22:1Δ13). youtube.com If a shorter odd-chain unsaturated fatty acid were used as a precursor, the elongation machinery could similarly extend it to produce the C23:1Δ13 structure.
The precise pathway depends on the available precursor molecules and the specific desaturase and elongase enzymes expressed in the cell. researchgate.netbnl.gov
Catabolism and Degradation Mechanisms
As a very-long-chain fatty acid (VLCFA), this compound cannot be directly metabolized by mitochondria. Its degradation is a multi-stage process that begins in the peroxisomes and is completed in the mitochondria.
The catabolism of this compound begins with peroxisomal beta-oxidation, a pathway specialized for shortening VLCFAs that are too long for mitochondrial processing. wikipedia.orgencyclopedia.pub Before oxidation, the fatty acid must first be activated to its coenzyme A (CoA) derivative, Tricos-13-enoyl-CoA. libretexts.org
The peroxisomal β-oxidation spiral involves four key steps catalyzed by a distinct set of enzymes from their mitochondrial counterparts: nih.govoup.com
Dehydrogenation: Acyl-CoA oxidase 1 (ACOX1) catalyzes the first oxidative step, introducing a double bond and transferring electrons directly to oxygen to produce hydrogen peroxide (H2O2). nih.govaocs.org
Hydration: An enoyl-CoA hydratase adds water across the double bond. nih.gov
Dehydrogenation: A 17β-hydroxysteroid dehydrogenase 4 (HSD17β4), also known as D-bifunctional protein, carries out the second oxidation. nih.gov
Thiolytic Cleavage: A peroxisomal thiolase cleaves the chain to release a molecule of acetyl-CoA and a shortened acyl-CoA. nih.govoup.com
This cycle repeats, removing two-carbon acetyl-CoA units until the fatty acid chain is sufficiently shortened. Because this compound is an odd-chain fatty acid, the final cycle of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA (a three-carbon unit). wikipedia.orgaocs.orgnih.gov The shortened fatty acyl-CoAs are then transported to the mitochondria for complete oxidation. encyclopedia.pubaocs.org
Once this compound has been chain-shortened in the peroxisome to medium- or long-chain fatty acyl-CoAs, these derivatives must be transported into the mitochondrial matrix for final degradation. nih.govsci-hub.st This transport across the inner mitochondrial membrane is mediated by the carnitine shuttle, as the membrane is impermeable to long-chain acyl-CoAs. khanacademy.org
The carnitine shuttle mechanism involves three key components:
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 converts the fatty acyl-CoA into a fatty acylcarnitine ester, releasing free CoA into the cytosol. khanacademy.orgcsun.edu
Carnitine-Acylcarnitine Translocase (CACT): This transporter protein moves the fatty acylcarnitine across the inner mitochondrial membrane into the matrix in exchange for a molecule of free carnitine. khanacademy.orgcsun.edu
Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 reverses the process, converting the fatty acylcarnitine back into fatty acyl-CoA and releasing free carnitine into the matrix. khanacademy.orgcsun.edu
Inside the mitochondria, the regenerated fatty acyl-CoAs undergo conventional β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP. wikipedia.orglibretexts.org The propionyl-CoA derived from the odd-chain nature of this compound is converted to succinyl-CoA, which can also enter the citric acid cycle. aocs.orgnih.gov
Enzymatic Transformations and Intermediates
The metabolism of this compound is orchestrated by a specific set of enzymes that produce and consume key metabolic intermediates.
The key intermediates in these pathways include the activated forms of fatty acids (acyl-CoAs), which are the substrates for most of the enzymatic reactions. In biosynthesis, the chain grows through the sequential formation of 3-ketoacyl-CoA, 3-hydroxyacyl-CoA, and trans-2-enoyl-CoA. In catabolism, these same intermediates are formed in reverse order, leading to the production of acetyl-CoA and, in this specific case, propionyl-CoA, which are central molecules in cellular energy metabolism. The transport intermediate, acylcarnitine, is crucial for moving the fatty acid moiety into the mitochondria for its final breakdown.
Table of Chemical Compounds
Desaturase and Elongase Enzyme Systems in VLC-MUFA Synthesis
The synthesis of a very-long-chain odd-chain monounsaturated fatty acid like this compound is a multi-step process primarily occurring in the endoplasmic reticulum. It begins with an odd-chain primer and proceeds through cycles of elongation, followed by desaturation.
Odd-Chain Initiation and Elongation: Unlike the more common even-chain fatty acids that start with acetyl-CoA (a two-carbon unit), the biosynthesis of odd-chain fatty acids initiates with propionyl-CoA (a three-carbon unit) as the primer. nih.govwikipedia.org This initial step is fundamental to establishing the odd-numbered carbon framework.
Following initiation, the fatty acid chain is extended by a membrane-bound fatty acid elongation (FAE) complex in the endoplasmic reticulum. nih.govnih.gov This process involves four sequential reactions that add two-carbon units from malonyl-CoA to the growing acyl chain:
Condensation: Catalyzed by 3-ketoacyl-CoA synthases, also known as elongases.
Reduction: Conversion of the 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA.
Dehydration: Removal of a water molecule to form an enoyl-CoA.
Reduction: Reduction of the enoyl-CoA to yield a saturated acyl-CoA, now two carbons longer. youtube.comagrilife.org
The key enzymes governing the rate-limiting condensation step are the Elongases of Very-Long-Chain Fatty Acids (ELOVL). nih.gov Mammals have seven ELOVL elongases, each with distinct substrate specificities for chain length and saturation. nih.govcambridge.org The synthesis of the C23 saturated backbone, tricosanoic acid, would likely involve ELOVL1, which has the highest activity towards saturated fatty acyl-CoAs with chain lengths of C22 and C24, and ELOVL3 or ELOVL7, which act on substrates from C16 to C22. cambridge.orgacs.org
Desaturation: Once the 23-carbon saturated fatty acid (tricosanoic acid) is formed, a double bond is introduced by a fatty acid desaturase enzyme. wikipedia.org These enzymes create a double bond at a specific position relative to the carboxyl end of the fatty acid chain (delta, Δ) or the methyl end (omega, ω). wikipedia.org The formation of this compound requires a Δ13-desaturase. While Δ9, Δ6, and Δ5 desaturases are most common in mammals, other regioselectivities exist. agrilife.org For example, the FADS2 enzyme can catalyze Δ6 desaturation on odd-chain fatty acids like heptadecanoic acid (17:0). nih.gov The creation of a double bond at the C13 position would necessitate a desaturase capable of acting on a very-long-chain saturated fatty acid at that specific location. Alternatively, the pathway could involve the elongation of a pre-existing shorter-chain monounsaturated odd-chain fatty acid.
The table below outlines the putative enzymatic steps in the biosynthesis of this compound.
| Step | Enzyme Class | Specific Enzyme (Putative) | Substrate | Product | Cellular Location |
|---|---|---|---|---|---|
| Initiation | Carboxylase | Propionyl-CoA Carboxylase | Propionate | Propionyl-CoA | Mitochondria/Cytosol |
| Elongation Cycles | Elongase (3-ketoacyl-CoA synthase) | ELOVL family (e.g., ELOVL6, ELOVL7, ELOVL1) | C3 to C21 Odd-Chain Acyl-CoAs | C5 to C23 Saturated Acyl-CoAs (Tricosanoyl-CoA) | Endoplasmic Reticulum |
| Desaturation | Fatty Acid Desaturase | Δ13-Desaturase | Tricosanoyl-CoA (23:0) | Tricos-13-enoyl-CoA | Endoplasmic Reticulum |
Hydratases and Other Modifying Enzymes Involved in Fatty Acid Transformations
Once synthesized, fatty acids can undergo further modifications by various enzymes. Fatty acid hydratases, for instance, catalyze the addition of a water molecule across a carbon-carbon double bond, converting an unsaturated fatty acid into a hydroxylated fatty acid. This reaction is highly regio- and stereospecific.
While there is extensive research on hydratases acting on common fatty acids like oleic acid and linoleic acid, no specific studies have documented the direct action of hydratases on this compound. However, based on their known function, it is plausible that if this compound were a substrate for such an enzyme, it could be transformed into a hydroxylated derivative, such as 13- or 14-hydroxytricosanoic acid. This transformation would represent a catabolic or modifying step rather than a part of its de novo synthesis.
Interactions with Lipid Metabolism Enzymes (e.g., Lipases)
Lipases are critical enzymes in lipid metabolism, primarily responsible for the hydrolysis of ester bonds in triglycerides, releasing free fatty acids and glycerol (B35011). The interaction of this compound with lipases would occur after its incorporation into complex lipids like triglycerides.
If this compound is esterified into a triglyceride molecule, its release for energy production or signaling purposes would depend on the action of various lipases, such as pancreatic lipase (B570770) in digestion or hormone-sensitive lipase in adipose tissue. The specificity of these lipases can vary, with some being sn-1,3 specific (cleaving fatty acids from the outer positions of the glycerol backbone) while others are non-specific. There is currently no specific research detailing the kinetics or preference of lipases for triglycerides containing this compound. However, it is expected to be released through standard lipolytic processes, making it available as a free fatty acid within the cell.
Integration into Broader Lipid Metabolic Networks
Following its synthesis, this compound, like other fatty acids, must be activated to its coenzyme A (CoA) derivative, Tricos-13-enoyl-CoA, to participate in metabolic pathways. This activated form is a central node from which the fatty acid can be directed toward several fates.
Incorporation into Complex Lipids: Tricos-13-enoyl-CoA can serve as a substrate for acyltransferases, which incorporate it into various classes of lipids. These include storage lipids like triacylglycerols (TAGs) and membrane lipids such as phospholipids (B1166683) (e.g., phosphatidylcholine, phosphatidylethanolamine) and sphingolipids. The presence of this unusual fatty acid in membranes could influence their physical properties, such as fluidity and thickness.
Beta-Oxidation: For energy production, Tricos-13-enoyl-CoA would undergo β-oxidation. The metabolism of odd-chain fatty acids is distinct from that of even-chain fatty acids. wikipedia.org Successive rounds of β-oxidation would cleave two-carbon acetyl-CoA units until the final cycle, which yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. healthmatters.io The propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle, making odd-chain fatty acids gluconeogenic precursors. taylorandfrancis.com
The potential pathways for this compound within the broader lipid network are summarized in the table below.
| Metabolic Process | Key Intermediate | Primary Outcome | Major Enzymes Involved |
|---|---|---|---|
| Activation | Tricos-13-enoyl-CoA | Metabolic readiness for further pathways | Acyl-CoA Synthetase |
| Storage | Triacylglycerol (TAG) | Energy reserve | Acyltransferases (e.g., DGAT) |
| Membrane Synthesis | Phospholipids, Sphingolipids | Structural components of cell membranes | Acyltransferases (e.g., GPAT) |
| Energy Production (β-Oxidation) | Acetyl-CoA and Propionyl-CoA | ATP generation and gluconeogenic precursor | Acyl-CoA Dehydrogenases, Propionyl-CoA Carboxylase |
Biological Functions and Molecular Roles of Tricos 13 Enoic Acid
Contribution to Cellular Membrane Structure and Fluidity
Fatty acids are fundamental structural components of the phospholipids (B1166683) that form the bilayer of all cellular membranes. nih.gov The specific fatty acids incorporated into these phospholipids critically determine the physical properties of the membrane, such as its fluidity, thickness, and curvature. springermedizin.deoup.com Tricos-13-enoic acid, as a VLCFA, is expected to be a constituent of various membrane lipids, including phospholipids and sphingolipids. springermedizin.deoup.com
The length of the fatty acid chain and its degree of unsaturation are key determinants of membrane fluidity. mdpi.com Longer chains, like the 23-carbon chain of tricosenoic acid, tend to increase intermolecular interactions, leading to a more ordered or rigid membrane state compared to shorter-chain fatty acids. mdpi.com However, the presence of a single cis double bond at the 13th position introduces a permanent kink in the acyl chain. This bend disrupts the tight packing of adjacent phospholipid tails, thereby increasing the fluidity of the membrane relative to its saturated counterpart, tricosanoic acid (C23:0). mdpi.com
Research on the saturated C23:0 fatty acid has shown that its presence in neuronal membrane phospholipids can impact membrane function. frontiersin.org The unique properties of VLCFAs, including their ability to interdigitate into the opposing leaflet of the lipid bilayer, may also contribute to the stabilization of highly curved membranes and the formation of specialized lipid microdomains or rafts. oup.com
Table 1: Influence of Fatty Acid Properties on Membrane Fluidity
| Feature | Impact on Membrane Fluidity | Rationale | Citation |
| Increased Chain Length | Decreases Fluidity | Enhances van der Waals forces between acyl chains, leading to tighter packing. | mdpi.com |
| Presence of cis Double Bond | Increases Fluidity | Creates a "kink" that prevents tight packing of phospholipid tails. | mdpi.com |
| Saturation (No Double Bonds) | Decreases Fluidity | Allows for straight chains that can pack together densely. | mdpi.com |
Involvement in Cellular Signaling Pathways
Fatty acids are not merely structural molecules; they are also pivotal players in cellular communication, acting as signaling molecules themselves or as precursors to more complex mediators. nih.govfrontiersin.org
The fluidity of the cell membrane, influenced by its fatty acid composition, directly affects the function of embedded proteins, including transmembrane receptors. aacrjournals.org Changes in the lipid environment can alter a receptor's conformation, its ability to move laterally within the membrane, and its interaction with other signaling proteins. While not studied for this compound specifically, other MUFAs are known to modulate membrane properties that, in turn, control cellular phenotypes like cancer cell invasion. aacrjournals.org
Furthermore, fatty acids can act as direct ligands for specific receptors. A family of G protein-coupled receptors, known as Free Fatty Acid Receptors (FFARs), are activated by fatty acids of various chain lengths. nih.gov For instance, FFAR1 shows high affinity for long-chain saturated fatty acids, including tricosanoic acid (C23:0). frontiersin.orgnih.gov This raises the possibility that this compound could also interact with such receptors, thereby initiating intracellular signaling cascades.
Fatty acids and their derivatives can regulate cellular processes by influencing gene expression. frontiersin.org One major mechanism involves their binding to and activation of nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov Once activated, these receptors move to the nucleus and act as transcription factors, controlling genes involved in lipid metabolism, inflammation, and cellular differentiation. nih.gov
Moreover, fatty acids can be chemically modified to form potent signaling molecules. For example, the reaction between unsaturated fatty acids and reactive nitrogen species can form nitro-fatty acids (NO2-FAs). conicet.gov.ar These modified lipids are electrophilic signaling mediators that can influence stress responses and development in plants and animals by modulating key signaling pathways. conicet.gov.ar The structure of this compound makes it a plausible substrate for similar modifications. Studies on odd-chain saturated fatty acids have also highlighted their signaling properties, which can induce targeted apoptosis, suggesting a potential role in regulating cell fate. healthmatters.io
Role in Energy Storage and Utilization within Biological Systems
The most recognized metabolic function of fatty acids is as a dense source of energy. nih.gov In biological systems, fatty acids are stored in the form of neutral lipids called triacylglycerols (TAGs), primarily within lipid droplets. khanacademy.orgfoodb.ca Trierucin, a TAG composed of three erucic acid (C22:1) molecules, exemplifies how very-long-chain fatty acids are stored for energy. foodb.ca When energy is required, these stored fatty acids are liberated and transported to the mitochondria, where they undergo β-oxidation to produce large amounts of ATP. frontiersin.org
The metabolism of odd-chain fatty acids like this compound follows the standard β-oxidation pathway until the final cycle. This last step yields one molecule of acetyl-CoA and one molecule of propionyl-CoA, instead of two acetyl-CoA molecules from even-chain fatty acids. healthmatters.io The propionyl-CoA is then converted into succinyl-CoA, a citric acid cycle intermediate, in a process that requires a vitamin B12-dependent enzyme. healthmatters.io
In some organisms, particularly plants, there is a clear distinction between the fatty acids used for storage and those used for membranes. Certain "unusual" fatty acids are specifically channeled into TAG synthesis for storage in seeds and are largely excluded from structural membrane lipids. oup.com
Precursor Function for Other Specialized Lipids or Metabolites
Unsaturated fatty acids are frequently used as precursors for the synthesis of potent, locally acting signaling molecules. frontiersin.orgkhanacademy.org The most well-known examples are the eicosanoids (prostaglandins, thromboxanes, and leukotrienes), which are derived from the 20-carbon polyunsaturated fatty acid arachidonic acid and are crucial regulators of inflammation and immunity. frontiersin.org Similarly, oxidized fatty acids, or oxylipins, serve as signaling molecules in many different organisms, including plants and fungi. mdpi.com
While metabolites derived specifically from this compound have not been widely characterized, its structure as a VLCMUFA makes it a potential substrate for various enzymatic and non-enzymatic modifications. conicet.gov.ar It could theoretically be acted upon by desaturases, elongases, or lipoxygenases to produce novel lipids with unique biological activities. The formation of nitro-fatty acids from other unsaturated fatty acids demonstrates that these molecules can be converted into electrophilic signaling species, a role that this compound or its derivatives could potentially share. conicet.gov.ar
Analytical Methodologies for Tricos 13 Enoic Acid in Biological Systems Research
Sample Preparation and Extraction Techniques for Complex Biological Matrices
The initial and most critical stage in the analysis of Tricos-13-enoic acid from biological systems, such as plasma, serum, or tissue, is the effective isolation of the analyte from a complex mixture of proteins, salts, and other lipids. creative-proteomics.com The choice of extraction technique is paramount and is dictated by the downstream analytical platform and the specific research question.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) remains a cornerstone for lipid analysis due to its effectiveness in separating lipids from more polar molecules. lcms.cz The selection of solvents is driven by the polarity of the target analyte. For a very-long-chain fatty acid like this compound, which is highly hydrophobic, LLE methods are particularly suitable. hmdb.camdpi.com
Classic LLE methods, such as those developed by Folch and Bligh & Dyer, utilize a chloroform (B151607)/methanol (B129727)/water solvent system to partition lipids into the organic phase. dkfz.denih.govcambridge.org These methods are renowned for their high recovery of a broad range of lipids. nih.gov A typical acidic Folch extraction involves the addition of chloroform and methanol (often containing HCl) to the sample, followed by sonication and centrifugation to separate the organic phase containing the lipids. cambridge.org
More recent modifications have substituted chloroform with less toxic solvents like methyl tert-butyl ether (MTBE) or a butanol/methanol mixture. lcms.cz The MTBE method offers the advantage of having the lipid-containing organic phase as the upper layer, which simplifies collection. lcms.cz For extracting long-chain fatty acids, solvent systems like hexane/MTBE have also been optimized, achieving high recovery rates. researchgate.net The high hydrophobicity of longer-chain fatty acids contributes to greater efficiency during LLE. mdpi.com
Table 1: Comparison of Common Liquid-Liquid Extraction (LLE) Methods for Fatty Acid Analysis
| Method | Solvent System | Key Advantages | Key Disadvantages |
| Folch/Bligh & Dyer | Chloroform/Methanol/Water | High recovery for a broad range of lipids, well-established. nih.govcambridge.org | Chloroform is toxic; the lipid-containing layer is the bottom phase, making collection more difficult. lcms.cz |
| Matyash (MTBE) | Methyl tert-butyl ether/Methanol/Water | Less toxic than chloroform; the upper organic phase contains lipids, simplifying extraction. lcms.cz | May have different selectivity compared to chloroform-based methods. |
| Butanol/Methanol | Butanol/Methanol | Allows for a single-phase extraction, suitable for high-throughput applications. lcms.cz | May result in ion suppression from co-eluting lipids in LC-MS analysis of polar metabolites. lcms.cz |
| Hexane-based | Hexane/Co-solvent (e.g., MTBE, Iso-octane) | Effective for non-polar lipids and very-long-chain fatty acids. researchgate.netlipidmaps.org | Lower efficiency for polar lipids. |
Solid-Phase Extraction (SPE) and Microextraction Approaches
Solid-Phase Extraction (SPE) is a powerful technique used for sample cleanup and fractionation, often following an initial LLE. creative-proteomics.comnih.gov SPE is particularly valuable in targeted lipidomics when the goal is to isolate specific lipid classes or individual fatty acids like this compound. jfda-online.com The principle of SPE involves passing the lipid extract through a cartridge containing a solid adsorbent (the stationary phase). Different lipid classes can be selectively eluted by using solvents of varying polarities.
Commonly used SPE cartridges for fatty acid isolation include those with aminopropyl-bonded silica (B1680970) or reversed-phase materials like octadecylsilyl (ODS, C18). researchgate.netaocs.org For instance, free fatty acids can be isolated from a total lipid extract using aminopropyl columns, where neutral lipids are washed away with non-polar solvents, and the free fatty acids are then eluted with a more polar, slightly acidic solvent. researchgate.net This fractionation reduces the complexity of the sample injected into the analytical instrument, thereby minimizing matrix effects and improving quantification. theses.cz Specialized SPE formats, such as the HybridSPE®, combine protein precipitation and phospholipid removal in a single device, providing exceptionally clean extracts for LC-MS analysis. nih.gov
Solid-phase microextraction (SPME) is a solvent-free alternative that has been utilized for fatty acid analysis. jfda-online.com This technique uses a coated fiber to extract analytes from a sample, which can then be thermally desorbed directly into a gas chromatograph. While effective for short- and medium-chain fatty acids, its application for very-long-chain fatty acids like this compound is less common. jfda-online.com
Protein Precipitation and Mitigation of Matrix Effects
For biological fluids with high protein content, such as plasma or serum, protein precipitation (PPT) is an essential first step in sample preparation. lcms.cznih.gov This process uses organic solvents like methanol, ethanol, or acetonitrile (B52724) to denature and precipitate the bulk proteins, which would otherwise interfere with the analysis. creative-proteomics.comnih.gov Alcohol-based precipitation is often favored as it also serves as a good solvent for many lipids. nih.gov Following the addition of a cold solvent, the sample is vortexed and centrifuged, and the supernatant containing the lipids and other small molecules is collected for further extraction or direct analysis. shimadzu.com.sg
A major challenge in mass spectrometry-based analysis is the matrix effect , where co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. psu.edumdpi.com Phospholipids (B1166683) are a major source of matrix effects in lipidomics. nih.govpsu.edu Effective sample preparation is the primary strategy to mitigate these effects. psu.edu Techniques like LLE and SPE are crucial for removing interfering substances. creative-proteomics.commdpi.com Furthermore, chromatographic separation must be optimized to ensure the analyte of interest, such as this compound, does not co-elute with matrix components. psu.edu In cases where matrix effects cannot be eliminated, the use of a stable isotope-labeled internal standard that behaves identically to the analyte can compensate for signal variations. mdpi.commdpi.com
Chromatographic and Spectrometric Analysis
Following extraction and purification, the definitive identification and quantification of this compound are performed using chromatography coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the comprehensive analysis of fatty acids. scielo.br Due to the low volatility of free fatty acids, a derivatization step is required to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs). scielo.brnih.gov Reagents like boron trifluoride (BF₃) in methanol or trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) are used for this purpose. mdpi.comnih.gov Automated derivatization methods have been developed to improve throughput and reproducibility. nih.gov
The derivatized sample is then injected into the GC, where the FAMEs are separated on a capillary column based on their boiling points and polarity. nih.gov The separated compounds then enter the mass spectrometer, which provides mass information for identification and quantification. The Human Metabolome Database and NIST Mass Spectrometry Data Center contain GC-MS spectral data for the closely related saturated fatty acid, Tricosanoic acid (C23:0), and an isomer, 22-Tricosenoic acid, which can serve as references. nih.govnih.gov Several studies have successfully used GC-MS to identify isomers like 22-Tricosenoic acid in various natural extracts, demonstrating the method's suitability for fatty acids of this chain length. benchchem.comekb.egthepharmajournal.com
Table 2: General Parameters for GC-MS Analysis of Fatty Acids
| Parameter | Typical Setting/Condition | Purpose |
| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) or Pentafluorobenzyl (PFB) esters. shimadzu.com.sgnih.gov | Increases volatility for GC analysis. PFB esters are used for high-sensitivity analysis with negative chemical ionization. nih.gov |
| Column | Fused-silica capillary column (e.g., 30-100m length) with a polar stationary phase (e.g., polyethylene (B3416737) glycol) or a non-polar phase (e.g., 5% diphenyl/95% dimethyl polysiloxane). nih.govderpharmachemica.com | Separates individual FAMEs based on chain length and degree of unsaturation. |
| Carrier Gas | Helium. nih.govderpharmachemica.com | Transports the analytes through the column. |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI). nih.govnih.gov | EI provides characteristic fragmentation patterns for identification. NCI is a softer ionization technique used for higher sensitivity. nih.gov |
| Internal Standard | Non-endogenous fatty acid (e.g., C17:0, C23:0) or a stable isotope-labeled version of the analyte. dkfz.decambridge.org | Used for accurate quantification by correcting for variations in extraction and analysis. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS, UPLC-TOF)
Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool for lipidomics, offering several advantages over GC-MS. A key benefit is that derivatization is often not required, which simplifies sample preparation and avoids potential artifacts. nih.govwaters.com LC-MS is particularly well-suited for analyzing very-long-chain fatty acids (>C22), which can be challenging for GC-based methods even after derivatization. nih.govwaters.com
Different LC-MS platforms are employed for fatty acid analysis:
LC-MS/MS: Using a triple quadrupole mass spectrometer, this approach offers high sensitivity and selectivity for quantifying known target analytes like this compound through multiple reaction monitoring (MRM). lipotype.com
LC-HRMS (e.g., UPLC-Q-TOF): Liquid chromatography coupled to high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF), provides highly accurate mass measurements. This allows for confident identification of compounds based on their elemental composition and can reveal the presence of unexpected or novel lipids. mdpi.commdpi.com Ultra-Performance Liquid Chromatography (UPLC) systems use smaller column particles to achieve faster analysis times and superior separation efficiency compared to traditional HPLC. nih.govheraldopenaccess.us This technique has proven capable of detecting fatty acids with up to 28 carbon atoms in biological samples. nih.gov The use of UPLC-Q-TOF-MS has been successfully applied to generate precise fatty acid profiles from various complex samples. heraldopenaccess.usresearchgate.net
The choice of ionization mode, typically electrospray ionization (ESI), is crucial. Fatty acids are readily analyzed in negative ion mode [M-H]⁻, which often provides greater sensitivity and is less prone to matrix effects compared to positive ion mode. mdpi.complos.org
Optimization of Chromatographic Separation and Mass Spectrometric Detection for VLC-MUFAs
The analysis of very-long-chain monounsaturated fatty acids (VLC-MUFAs), including this compound, presents unique challenges due to their low abundance and the presence of numerous isomers in biological samples. researchgate.net Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the premier techniques for their analysis. wjpsonline.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful tool for fatty acid analysis, often requiring a derivatization step to convert the fatty acids into more volatile fatty acid methyl esters (FAMEs). wjpsonline.com This enhances their chromatographic separation and detection. The choice of the GC column's stationary phase is critical for resolving complex mixtures of FAMEs. Highly polar capillary columns, such as those coated with cyanopropyl polysiloxane (e.g., CP-Sil 88 or SP-2560), are frequently used to separate FAMEs based on chain length, degree of unsaturation, and the position and geometry of double bonds. who.int For instance, a 100-meter CP-Sil 88 column is effective for resolving a wide range of FAMEs, including various isomers. who.intoup.com Temperature programming, where the column temperature is gradually increased during the analysis, is essential for separating fatty acids with a wide range of chain lengths, from short-chain to very-long-chain fatty acids (VLCFAs). wjpsonline.comoup.com
For detection, negative chemical ionization (NCI) is often preferred for its high sensitivity, especially after derivatization with electron-capturing groups like pentafluorobenzyl (PFB) bromide. nih.gov This method can achieve baseline separation between saturated and unsaturated fatty acids of different lengths and even between most positional isomers. nih.gov In cases of very low concentrations, such as with certain VLCFAs, single ion monitoring (SIM) mode can be employed to enhance sensitivity by focusing the mass spectrometer on specific ions characteristic of the target analyte. wjpsonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS offers an alternative and complementary approach, particularly for analyzing fatty acids without derivatization or for those that are thermally unstable. nih.gov Reversed-phase LC, using columns like C8 or C18, is commonly employed to separate fatty acids based on their hydrophobicity. nih.govaocs.org Longer chain and more saturated fatty acids are retained more strongly. aocs.org Gradient elution, where the mobile phase composition is changed during the run, is typically necessary to resolve the wide range of fatty acids present in biological samples. frontiersin.org
Electrospray ionization (ESI) is a common ionization source for LC-MS analysis of fatty acids, which can be detected in either positive or negative ion mode. nih.gov High-resolution mass spectrometry, such as with Orbitrap or time-of-flight (TOF) analyzers, provides accurate mass measurements, which aids in the confident identification of fatty acids, including VLC-MUFAs. researchgate.netnih.gov For instance, a method using a C8 reversed-phase column with a water-methanol gradient and tributylamine (B1682462) as an ion-pairing agent has been successfully used to separate fatty acids from 14 to 36 carbons in length. nih.gov
Quantitative Analysis and Method Validation in Biological Contexts
Robust quantitative analysis requires rigorous method validation to ensure the reliability of the data. This involves assessing several key parameters.
Linearity, Sensitivity, and Limit of Detection/Quantification
A crucial aspect of method validation is establishing the linear range of the assay, which is the concentration range over which the instrument's response is directly proportional to the analyte concentration. nih.gov This is typically determined by analyzing a series of calibration standards at different concentrations. lipidmaps.org For fatty acid analysis, calibration curves often show excellent linearity, with coefficients of determination (r²) greater than 0.995. nih.gov
Sensitivity is defined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, typically defined as a signal-to-noise ratio (S/N) of 3. nih.gov The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy, often set at an S/N of 10. nih.gov Sensitive GC-MS methods in selected ion monitoring (SIM) mode can achieve LOQs in the range of 7.6 to 91.8 ng/ml for various fatty acids. nih.gov LC-MS methods have also demonstrated high sensitivity, with median LODs around 5 ng/ml and a linear dynamic range of 100-fold. nih.gov
| Parameter | Value |
|---|---|
| Calibration Range (ng/ml) | 12.5 - 1250 |
| Coefficient of Determination (r²) | > 0.995 |
| Limit of Detection (LOD) (S/N) | > 3 |
| Limit of Quantification (LOQ) (ng/ml) | 7.6 - 91.8 |
Accuracy, Precision, and Reproducibility
Accuracy refers to the closeness of a measured value to the true value. It is often assessed by analyzing certified reference materials or by spike-recovery experiments, where a known amount of the analyte is added to a sample and the recovery is calculated. researchgate.net
Precision measures the degree of agreement among repeated measurements under the same conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-assay precision (within the same analytical run) and inter-assay precision (between different runs). For well-validated HPLC assays of VLCFAs, intra-assay imprecision can range from 2.5% to 6.9%, while inter-assay imprecision may be between 3.2% and 9.5%. researchgate.net
Reproducibility refers to the ability of a method to produce consistent results across different laboratories or with different operators and equipment. Ensuring good accuracy, precision, and reproducibility is vital for comparing data across different studies and for establishing reliable biological reference ranges. researchgate.net
| Precision Type | Imprecision Range (%) |
|---|---|
| Intra-assay | 2.5 - 6.9 |
| Inter-assay | 3.2 - 9.5 |
Application of Internal Standards and Isotope Dilution Approaches
The use of internal standards is a cornerstone of accurate quantification in mass spectrometry-based methods. nih.gov An internal standard is a compound that is chemically similar to the analyte but can be distinguished by the mass spectrometer. It is added to the sample in a known amount at the beginning of the sample preparation process. nih.govlipidmaps.org This compensates for any loss of analyte during extraction, derivatization, and analysis, thereby improving the accuracy and precision of the measurement. nih.gov
Comparative Biochemistry and Ecological Aspects of Tricos 13 Enoic Acid
Interspecies Variations in Tricos-13-enoic Acid Profiles and Metabolism
This compound, a monounsaturated very-long-chain fatty acid (VLCFA) with 23 carbon atoms, exhibits notable variations in its presence and metabolic handling across different species. While not as ubiquitous as more common fatty acids, its detection in specific organisms highlights distinct metabolic capabilities and ecological niches.
One of the most well-documented instances of this compound accumulation is in the bacterium Escherichia coli. Under conditions of inhibited phospholipid synthesis, E. coli has been observed to accumulate free fatty acids of abnormal chain lengths, including (Z)-icos-13-enoic acid, an isomer of tricosenoic acid. This accumulation suggests a dysregulation of the normal fatty acid synthesis and incorporation into membranes, leading to the production and release of these unusual fatty acids.
In the marine environment, particularly within the phylum Porifera (sponges), a remarkable diversity of very-long-chain fatty acids has been identified. Sponges are known to contain a complex array of fatty acids, many of which are believed to be synthesized by the sponge itself, its microbial symbionts, or a combination of both. While specific data on this compound is limited in sponges, the presence of a wide range of odd-chain and very-long-chain fatty acids in these organisms suggests that the metabolic pathways for their synthesis are active. The fatty acid profiles of sponges are highly species-specific and can be influenced by their associated microbial communities. This indicates that the presence and concentration of this compound, if present, would likely vary significantly between different sponge species.
The metabolism of VLCFAs, including this compound, is dependent on a series of enzymes known as elongases and desaturases. The expression and substrate specificity of these enzymes are key determinants of a species' fatty acid profile. Interspecies differences in the genetic makeup and regulatory mechanisms of these enzymatic systems would therefore directly impact the ability of an organism to synthesize and modify this compound. For instance, organisms with elongase systems capable of utilizing shorter-chain fatty acid precursors and extending them to 23 carbons, coupled with a desaturase that can introduce a double bond at the 13th position, would be equipped to produce this specific fatty acid.
Biochemical Differentiation from Other Long-Chain Fatty Acid Isomers (e.g., C22:1Δ13, C23:1Δ22)
The biochemical properties and metabolic fate of this compound are intrinsically linked to its unique structure as a C23:1 fatty acid. This odd-chain characteristic and the specific position of the double bond at the 13th carbon differentiate it from other long-chain fatty acid isomers, such as C22:1Δ13 (erucic acid) and other potential C23:1 isomers like C23:1Δ22.
The metabolism of fatty acids is highly dependent on enzyme specificity. Key enzymes in fatty acid metabolism, including acyl-CoA synthetases, elongases, desaturases, and enzymes of the β-oxidation pathway, exhibit varying degrees of specificity for fatty acids of different chain lengths and degrees of unsaturation.
Chain Length and Odd-Carbon Structure: The odd number of carbon atoms in this compound means that its complete β-oxidation yields propionyl-CoA in the final step, in contrast to even-chain fatty acids which are completely degraded to acetyl-CoA. Propionyl-CoA can then enter the citric acid cycle via conversion to succinyl-CoA, a pathway that is not utilized in the breakdown of even-chain fatty acids. This represents a fundamental metabolic divergence.
Positional Isomerism: The position of the double bond is also a critical determinant of a fatty acid's biochemical behavior. For instance, the metabolism of C22:1Δ13 (erucic acid) has been studied more extensively due to its presence in certain dietary oils. The enzymes involved in its metabolism, particularly in mitochondrial β-oxidation, can be less efficient compared to those acting on shorter-chain fatty acids. While direct comparative studies on the enzymatic processing of this compound versus C22:1Δ13 are scarce, it is plausible that the difference in chain length by a single carbon would influence the binding affinity and catalytic efficiency of the enzymes involved.
The biosynthesis of these isomers also involves distinct enzymatic steps. The final position of the double bond is determined by the specificity of the desaturase enzyme. A Δ13-desaturase would be required to produce this compound from a saturated C23 precursor, whereas a different desaturase would be needed for a Δ22 isomer.
The table below provides a comparative overview of the structural and metabolic characteristics of this compound and other long-chain fatty acid isomers.
Interactive Data Table: Comparison of Long-Chain Fatty Acid Isomers
| Feature | This compound (C23:1Δ13) | Erucic acid (C22:1Δ13) | C23:1Δ22 |
| Carbon Chain Length | 23 (Odd) | 22 (Even) | 23 (Odd) |
| Double Bond Position | Δ13 | Δ13 | Δ22 |
| Final β-oxidation Product | Propionyl-CoA and Acetyl-CoA | Acetyl-CoA | Propionyl-CoA and Acetyl-CoA |
| Biosynthetic Desaturase | Likely a specific Δ13-desaturase | Δ13-desaturase | Likely a specific Δ22-desaturase |
| Known Occurrence | E. coli (under specific conditions) | Rapeseed oil, mustard oil | Hypothetical/Less common |
Ecological Significance and Environmental Roles in Specific Biomes (e.g., Marine Environments)
The ecological significance of this compound, and very-long-chain fatty acids (VLCFAs) in general, is particularly evident in marine environments. These molecules can serve as biomarkers, play structural roles in cell membranes, and are involved in the intricate trophic dynamics of marine ecosystems.
In marine ecosystems, the fatty acid composition of organisms can provide valuable insights into their diet and trophic position. The presence of unusual fatty acids, such as odd-chain and very-long-chain varieties, can act as biomarkers, tracing the flow of organic matter through the food web. While this compound itself has not been widely used as a specific biomarker, its presence in certain bacteria and potentially in marine invertebrates like sponges suggests it could serve as a marker for specific microbial communities or sponge-microbe interactions.
The lipid composition of cell membranes is crucial for their function, particularly in organisms living in extreme environments. The incorporation of VLCFAs, including monounsaturated forms like this compound, can influence membrane fluidity and stability. In the deep sea, where temperatures are low and pressures are high, the unique properties of these fatty acids may be important for maintaining membrane function in resident organisms. Sponges, which are abundant in many marine habitats, including the deep sea, possess a high diversity of VLCFAs in their cell membranes, which is thought to be an adaptation to their environment.
The table below summarizes the potential ecological roles of this compound in marine environments.
Interactive Data Table: Ecological Roles of this compound in Marine Environments
| Ecological Role | Description | Potential Significance in Marine Biomes |
| Biomarker | Its presence can indicate specific organisms or metabolic pathways. | Tracing microbial contributions to the food web, particularly in sponge-dominated habitats. |
| Structural Component of Membranes | Influences membrane fluidity and stability. | Adaptation to extreme conditions such as low temperatures and high pressures in the deep sea. |
| Trophic Transfer | Can be transferred through the food web from producers to consumers. | Understanding dietary preferences and energy flow in marine ecosystems. |
| Chemical Ecology | May be involved in chemical signaling or defense mechanisms. | Mediating interactions between organisms, such as sponge-microbe or predator-prey relationships. |
Q & A
Q. How can researchers systematically identify gaps in existing literature on this compound?
- Methodological Answer : Conduct a scoping review using databases like PubMed and SciFinder, filtering for studies published post-2010. Map key themes (e.g., synthesis, bioactivity) and use tools like VOSviewer for bibliometric analysis. Prioritize studies with rigorous experimental designs (e.g., randomized trials, blinded analyses) and flag those lacking mechanistic data .
Q. What steps ensure reproducibility when replicating published synthesis protocols for this compound?
- Methodological Answer : Request detailed supplementary materials from authors, including exact reagent grades and instrument settings. Replicate under identical conditions (solvent batch, humidity) and document deviations. Use open-source platforms like Zenodo to share raw NMR/GC data and computational workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
